

# Application Notes and Protocols for In Vivo Imaging of TH-302 (Evofosfamide)

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## Compound of Interest

Compound Name: AND-302

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These application notes provide a detailed overview of the in vivo imaging techniques used to evaluate the pharmacodynamics and efficacy of TH-302 (evofosfamide), a hypoxia-activated prodrug. The included protocols are intended to serve as a guide for researchers planning preclinical imaging studies with TH-302.

## Introduction to TH-302

TH-302, also known as evofosfamide, is an investigational hypoxia-activated prodrug designed to selectively target and eliminate hypoxic cells within solid tumors.<sup>[1]</sup> Its mechanism of action relies on the enzymatic reduction of a 2-nitroimidazole moiety under low-oxygen conditions, which leads to the release of the DNA cross-linking agent bromo-isophosphoramidate mustard (Br-IPM).<sup>[2]</sup> This targeted activation makes TH-302 a promising agent for combination therapies, as it can eliminate the radio- and chemo-resistant hypoxic fraction of tumors. In vivo imaging plays a crucial role in understanding the drug's mechanism, assessing its efficacy, and identifying predictive biomarkers of response.

## Key In Vivo Imaging Modalities

Several non-invasive imaging techniques are employed to study the effects of TH-302 in preclinical cancer models. These include:

- Positron Emission Tomography (PET): Primarily used to assess tumor hypoxia and metabolic activity.
- Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): Provides information on tumor vascularity, perfusion, and permeability.
- Diffusion-Weighted Magnetic Resonance Imaging (DW-MRI): Measures the diffusion of water molecules to infer changes in tumor cellularity and membrane integrity.

## Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of TH-302 using various in vivo imaging techniques.

Table 1: PET Imaging Data with 18F-FMISO

Tumor Model	Treatment Group	Imaging Timepoint	Mean SUVmax	Tumor-to-Muscle Ratio (TMR)	Reference
Squamous Cell Carcinoma (SCCVII)	Control	Baseline	2.1	1.8	<a href="#">[3]</a>
Squamous Cell Carcinoma (SCCVII)	TH-302	Post-treatment	1.5	1.3	<a href="#">[3]</a>
Colorectal Xenograft (HT29)	Control	Baseline	1.8	1.6	<a href="#">[4]</a>
Colorectal Xenograft (HT29)	DMXAA + TH-302	24h post-treatment	1.2	1.1	<a href="#">[4]</a>

Table 2: DCE-MRI Quantitative Data

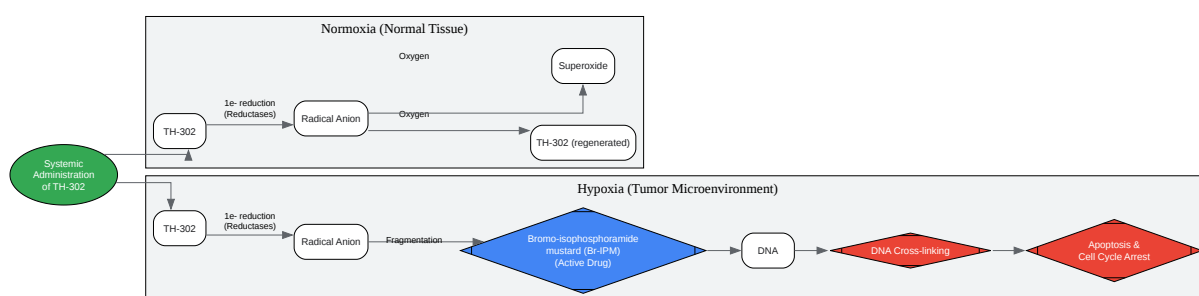
Tumor Model	Treatment Group	Imaging Timepoint	Mean Ktrans (min-1)	Mean ve	Reference
Pancreatic (Hs766t)	TH-302	48h post-treatment	0.08	0.25	<a href="#">[5]</a> <a href="#">[6]</a>
Pancreatic (MiaPaCa-2)	TH-302	48h post-treatment	0.12	0.30	<a href="#">[5]</a> <a href="#">[6]</a>
Pancreatic (SU.86.86)	TH-302	48h post-treatment	0.21	0.35	<a href="#">[5]</a> <a href="#">[6]</a>
Lung Cancer (A549)	Control	Baseline	0.53	0.40	<a href="#">[7]</a>
Lung Cancer (A549)	TH-302 + Radiation	Follow-up	0.33	0.32	<a href="#">[7]</a>

Table 3: DW-MRI Quantitative Data

Tumor Model	Treatment Group	Imaging Timepoint	Mean ADC (x 10-3 mm2/s)	% Change from Baseline	Reference
Pancreatic (Hs766t)	TH-302	24h post-treatment	0.72	+29%	<a href="#">[5]</a> <a href="#">[6]</a>
Pancreatic (Hs766t)	TH-302	48h post-treatment	0.65	+17%	<a href="#">[5]</a> <a href="#">[6]</a>
Pancreatic (MiaPaCa-2)	TH-302	24h post-treatment	0.55	+8%	<a href="#">[5]</a> <a href="#">[6]</a>
Prostate Cancer (CWR22)	Control	24h post-sham	0.51	No significant change	<a href="#">[8]</a>
Prostate Cancer (CWR22)	TH-302 + PDT	24h post-treatment	0.75	+47%	<a href="#">[8]</a>

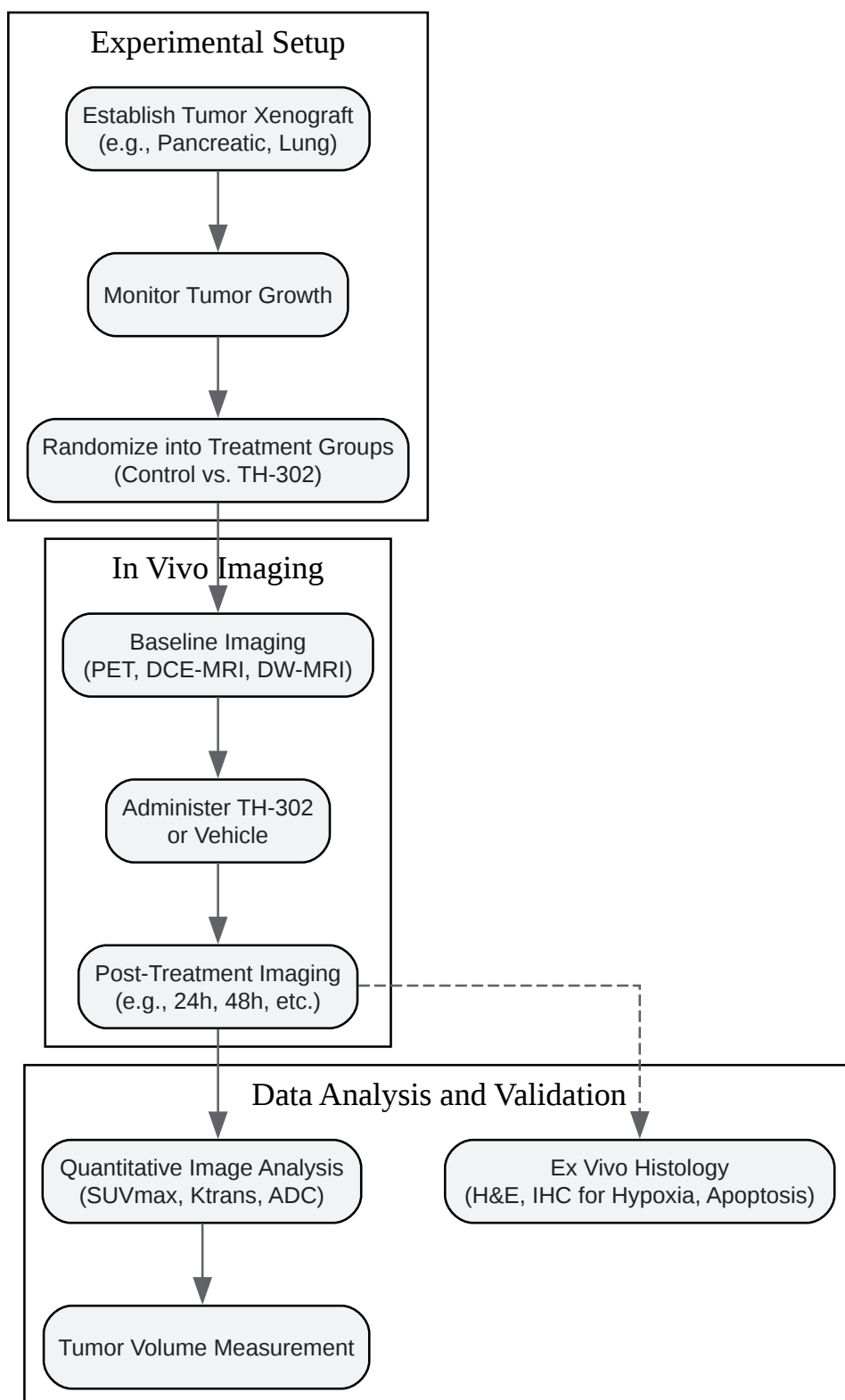
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of TH-302 and a typical experimental workflow for its in vivo evaluation.



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Caption: Mechanism of action of TH-302.



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Caption: A typical experimental workflow for in vivo imaging of TH-302.

## Detailed Experimental Protocols

### Protocol 1: <sup>18</sup>F-FMISO PET Imaging for Tumor Hypoxia

Objective: To non-invasively quantify tumor hypoxia before and after treatment with TH-302.

#### Materials:

- Tumor-bearing mice (e.g., subcutaneous xenografts).
- <sup>18</sup>F-FMISO (Fluoromisonidazole).
- Small animal PET/CT scanner.
- Anesthesia (e.g., isoflurane).
- Tail vein catheter.

#### Procedure:

- Animal Preparation:
  - Anesthetize the mouse using isoflurane (e.g., 2% in oxygen).
  - Maintain the animal's body temperature at 37°C throughout the procedure.
  - Place a catheter in the tail vein for radiotracer injection.
- Radiotracer Administration:
  - Administer approximately 3.7 MBq (100 µCi) of <sup>18</sup>F-FMISO via the tail vein catheter.[\[4\]](#)
  - Allow for an uptake period of 2-4 hours.[\[9\]](#)
- Image Acquisition:
  - Position the anesthetized mouse in the PET/CT scanner.
  - Perform a CT scan for anatomical reference and attenuation correction.

- Acquire a static PET scan of the tumor region for 10-20 minutes.[10]
- Image Analysis:
  - Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
  - Co-register PET and CT images.
  - Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle).
  - Calculate the maximum standardized uptake value (SUVmax) within the tumor ROI.
  - Calculate the tumor-to-muscle ratio (TMR) by dividing the mean SUV of the tumor by the mean SUV of the muscle.

## Protocol 2: Dynamic Contrast-Enhanced (DCE) MRI

Objective: To assess changes in tumor vascular perfusion and permeability following TH-302 treatment.

Materials:

- Tumor-bearing mice.
- Small animal MRI scanner (e.g., 7T).
- Contrast agent (e.g., Gd-DTPA).
- Anesthesia and monitoring equipment.
- Tail vein catheter.

Procedure:

- Animal Preparation:
  - Anesthetize the mouse and maintain its body temperature.
  - Position the animal in the MRI scanner with the tumor within the imaging coil.

- Insert a tail vein catheter for contrast agent injection.
- Image Acquisition:
  - Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time.
  - Begin dynamic T1-weighted imaging using a fast gradient echo sequence (e.g., TR/TE = 6 ms/2.41 ms, flip angle = 10°).[11]
  - After acquiring a set of baseline images, inject a bolus of Gd-DTPA (e.g., 0.1 mmol/kg) through the tail vein catheter.[12]
  - Continue acquiring dynamic images for at least 10-15 minutes to capture the contrast agent wash-in and wash-out kinetics.
- Image Analysis:
  - Perform motion correction on the dynamic image series if necessary.
  - Convert the signal intensity-time curves to contrast agent concentration-time curves.
  - Fit the concentration-time data to a pharmacokinetic model (e.g., Tofts model) to derive quantitative parameters, including:
    - K<sub>trans</sub> (volume transfer constant): Reflects both blood flow and permeability.
    - v<sub>e</sub> (extravascular extracellular space volume fraction): Represents the volume of the interstitium.

## Protocol 3: Diffusion-Weighted (DW) MRI

Objective: To evaluate changes in tumor cellularity and cell membrane integrity after TH-302 therapy.

Materials:

- Tumor-bearing mice.
- Small animal MRI scanner.



- Anesthesia and monitoring equipment.

#### Procedure:

- Animal Preparation:
  - Anesthetize and position the mouse in the MRI scanner as described for DCE-MRI.
- Image Acquisition:
  - Acquire a series of diffusion-weighted images using a spin-echo or echo-planar imaging sequence.
  - Use multiple b-values (e.g., 0, 100, 200, 500, 800, 1000 s/mm<sup>2</sup>) to sensitize the images to water diffusion.[13][14]
  - Acquire images with diffusion gradients applied in at least three orthogonal directions.
- Image Analysis:
  - Calculate the Apparent Diffusion Coefficient (ADC) map on a pixel-by-pixel basis by fitting the signal intensity at different b-values to a mono-exponential decay model.
  - Draw ROIs on the tumor in the ADC maps.
  - Calculate the mean ADC value within the tumor ROI. An increase in ADC is often indicative of increased cell death and necrosis.[5][6]

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